TEAD Inhibitor SAR: C5-Bromo/C3-Fluoro Indazole Core Enables >40-Fold Potency Advantage Over C5-Chloro Analog in Biochemical Assay
In WO2023097195A1, a series of indazole-based TEAD inhibitors was synthesized and evaluated in a TEAD-Lats1 FRET biochemical assay. The compound incorporating a 5-bromo-3-fluoro-1H-indazole-derived core (Compound 82) exhibited an IC₅₀ of 12 nM. A direct comparator compound (Compound 83) differing only by C5-chloro substitution in place of C5-bromo showed an IC₅₀ of 508 nM, representing a 42.3-fold loss in potency [1]. This demonstrates that the specific C5-bromo/C3-fluoro indazole core is structurally privileged for achieving low nanomolar TEAD inhibition, a finding that cannot be extrapolated to C5-chloro or other halogen variants.
| Evidence Dimension | TEAD-Lats1 FRET biochemical inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 12 nM (Compound 82 incorporating 5-bromo-3-fluoro-1H-indazole core) |
| Comparator Or Baseline | IC₅₀ = 508 nM (Compound 83 with C5-chloro substitution, otherwise identical scaffold) |
| Quantified Difference | 42.3-fold improvement in potency |
| Conditions | TEAD-Lats1 FRET assay, recombinant protein system, 1-hour incubation at room temperature |
Why This Matters
For medicinal chemistry teams developing TEAD inhibitors, selecting the C5-bromo/C3-fluoro indazole building block over a C5-chloro variant is directly correlated with a >40-fold potency advantage, justifying procurement based on validated SAR data.
- [1] WO2023097195A1. Therapeutic Indazole Compounds and Methods of Use in the Treatment of Cancer. Example compounds 82 (IC₅₀ = 12 nM) and 83 (IC₅₀ = 508 nM) in Table 1, TEAD-Lats1 FRET assay. View Source
